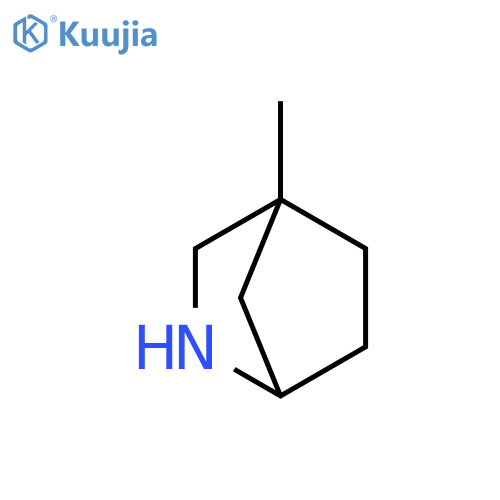

Cas no 2839139-03-4 (4-methyl-2-azabicyclo2.2.1heptane)

4-methyl-2-azabicyclo2.2.1heptane 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-2-azabicyclo[2.2.1]heptane

- 4-methyl-2-azabicyclo2.2.1heptane

-

- インチ: 1S/C7H13N/c1-7-3-2-6(4-7)8-5-7/h6,8H,2-5H2,1H3

- InChIKey: RCJKVAHBLBZXLG-UHFFFAOYSA-N

- ほほえんだ: C12CC(C)(CC1)CN2

じっけんとくせい

- 密度みつど: 0.958±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 144.3±8.0 °C(Predicted)

- 酸性度係数(pKa): 11.49±0.40(Predicted)

4-methyl-2-azabicyclo2.2.1heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26571354-0.5g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 0.5g |

$1426.0 | 2023-09-14 | ||

| Enamine | EN300-26571354-1.0g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 1g |

$1485.0 | 2023-05-26 | ||

| Enamine | EN300-26571354-10.0g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 10g |

$6390.0 | 2023-05-26 | ||

| Enamine | EN300-26571354-0.05g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 0.05g |

$1247.0 | 2023-09-14 | ||

| Enamine | EN300-26571354-5.0g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 5g |

$4309.0 | 2023-05-26 | ||

| Enamine | EN300-26571354-1g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 1g |

$1485.0 | 2023-09-14 | ||

| Enamine | EN300-26571354-10g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 10g |

$6390.0 | 2023-09-14 | ||

| Enamine | EN300-26571354-0.25g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 0.25g |

$1366.0 | 2023-09-14 | ||

| Enamine | EN300-26571354-2.5g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 2.5g |

$2912.0 | 2023-09-14 | ||

| Enamine | EN300-26571354-0.1g |

4-methyl-2-azabicyclo[2.2.1]heptane |

2839139-03-4 | 0.1g |

$1307.0 | 2023-09-14 |

4-methyl-2-azabicyclo2.2.1heptane 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

4-methyl-2-azabicyclo2.2.1heptaneに関する追加情報

Introduction to 4-methyl-2-azabicyclo[2.2.1]heptane (CAS No. 2839139-03-4)

4-methyl-2-azabicyclo[2.2.1]heptane, identified by the Chemical Abstracts Service Number (CAS No.) 2839139-03-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the bicyclic amine class, characterized by a nitrogen-containing seven-membered ring system fused with a six-membered carbon ring. The presence of a methyl substituent at the 4-position and an azabicyclo structure imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.

The structure of 4-methyl-2-azabicyclo[2.2.1]heptane exhibits a high degree of conformational flexibility due to the strained bicyclic framework. This structural motif is particularly interesting because it mimics the scaffold of several naturally occurring alkaloids, which are known for their pharmacological activities. The nitrogen atom in the azabicyclo ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets such as enzymes and receptors. This feature has been exploited in the design of novel drug candidates targeting neurological and cardiovascular disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and metabolic stability of 4-methyl-2-azabicyclo[2.2.1]heptane with high precision. Molecular dynamics simulations have revealed that the compound adopts multiple conformations in solution, with specific rotamers exhibiting enhanced binding to target proteins. These insights have guided the optimization of synthetic routes to improve yields and purity while maintaining pharmacological efficacy.

In the realm of medicinal chemistry, 4-methyl-2-azabicyclo[2.2.1]heptane has been investigated for its potential role as an intermediate in the synthesis of bioactive molecules. Its strained bicyclic core serves as a versatile scaffold for functionalization, allowing chemists to introduce diverse substituents while preserving key pharmacophoric elements. This flexibility has led to the development of novel analogs with improved pharmacokinetic profiles and reduced side effects.

One particularly noteworthy application of 4-methyl-2-azabicyclo[2.2.1]heptane is in the treatment of neurological disorders. Preclinical studies have demonstrated that derivatives of this compound exhibit potent activity against enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 4-methyl-2-azabicyclo[2.2.1]heptane to modulate enzyme activity without significant off-target effects makes it an attractive lead compound for further development.

The synthesis of 4-methyl-2-azabicyclo[2.2.1]heptane involves multi-step organic reactions that require careful optimization to achieve high regioselectivity and yield. Modern synthetic methodologies, including transition metal-catalyzed cyclizations and asymmetric hydrogenations, have been employed to streamline the process and improve scalability for industrial applications.

From a regulatory perspective, 4-methyl-2-azabicyclo[2.2.1]heptane (CAS No. 2839139-03-4) is subject to standard Good Manufacturing Practices (GMP) and safety protocols to ensure its quality and consistency in pharmaceutical formulations. Researchers must adhere to rigorous guidelines when handling this compound in laboratory settings, including proper storage conditions and waste disposal procedures.

The growing interest in 4-methyl-2-azabicyclo[2.2.1]heptane underscores its significance as a building block in drug discovery and development. As new synthetic techniques and computational tools emerge, the potential applications of this compound are expected to expand further, offering innovative solutions to unmet medical needs.

2839139-03-4 (4-methyl-2-azabicyclo2.2.1heptane) 関連製品

- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)

- 1888818-07-2(3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine)

- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)

- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)

- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)

- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)

- 1807066-52-9(3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride)

- 3524-73-0(5-Methyl-1-hexene)

- 1218790-98-7(1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylic acid)

- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)